molecular formula C15H18FNO4 B6224744 (3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 444892-16-4

(3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B6224744
CAS No.: 444892-16-4
M. Wt: 295.31 g/mol
InChI Key: RPIVJWKAEDUERE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the protection of the amine group, followed by the introduction of the fluoro substituent, and then the deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "tert-butyl chloroformate", "fluorine gas", "sodium hydride", "diethyl ether", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate in the presence of sodium hydride and diethyl ether", "Introduction of the fluoro substituent by reacting the protected amine with fluorine gas in the presence of acetic acid", "Deprotection of the amine and carboxylic acid groups by treating the fluorinated intermediate with hydrochloric acid, followed by neutralization with sodium bicarbonate and extraction with diethyl ether", "Purification of the crude product by recrystallization from ethanol and drying under vacuum" ] }

CAS No.

444892-16-4

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

(3R)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-8-9-4-5-11(16)6-10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1

InChI Key

RPIVJWKAEDUERE-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)F

Purity

95

Origin of Product

United States

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